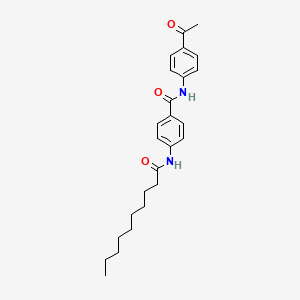![molecular formula C19H21N3O6 B11547476 N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide](/img/structure/B11547476.png)
N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[5-メチル-2-(プロパン-2-イル)フェノキシ]エチル}-3,5-ジニトロベンズアミドは、芳香環、ニトロ基、アミド結合を含む複雑な構造を持つ有機化合物です。
準備方法
合成経路と反応条件
N-{2-[5-メチル-2-(プロパン-2-イル)フェノキシ]エチル}-3,5-ジニトロベンズアミドの合成は、通常、複数段階の工程を必要とします。一般的な方法には、以下の手順が含まれます。
フェノキシエチル中間体の形成: 反応は、5-メチル-2-(プロパン-2-イル)フェノールを適切なハロアルカンでアルキル化して、フェノキシエチル中間体を形成することから始まります。
ニトロ化: 次に、フェノキシエチル中間体を濃硝酸と硫酸の混合物を使用してニトロ化し、ベンゼン環の3位と5位にニトロ基を導入します。
アミド化: 最後のステップでは、ニトロ化された中間体を適切なアミンと反応させてアミド結合を形成し、N-{2-[5-メチル-2-(プロパン-2-イル)フェノキシ]エチル}-3,5-ジニトロベンズアミドを生成します。
工業生産方法
この化合物の工業生産方法では、高収率と高純度を確保するために、上記の合成経路を最適化する必要があります。これには、触媒の使用、反応条件の制御、再結晶やクロマトグラフィーなどの精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
N-{2-[5-メチル-2-(プロパン-2-イル)フェノキシ]エチル}-3,5-ジニトロベンズアミドは、以下の反応など、さまざまな化学反応を起こす可能性があります。
還元: ニトロ基は、触媒(例:炭素担持パラジウム)の存在下での水素ガスや、塩化スズ(II)などの化学還元剤などの還元剤を使用して、アミンに還元できます。
置換: 芳香環は、適切な条件下で、ハロゲン化やニトロ化などの求電子置換反応を起こす可能性があります。
加水分解: アミド結合は、酸性または塩基性条件下で加水分解されて、対応するカルボン酸とアミンを生成します。
一般的な試薬と条件
還元: 炭素担持パラジウムを用いた水素ガス、塩化スズ(II)。
置換: ルイス酸触媒を用いたハロゲン(例:塩素、臭素)、ニトロ化のための硝酸。
加水分解: 塩酸または水酸化ナトリウム。
主な生成物
還元: 化合物のアミノ誘導体。
置換: ハロゲン化またはさらにニトロ化された誘導体。
加水分解: 対応するカルボン酸とアミン。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、さまざまな官能化反応が可能になります。
生物学: 特定の酵素や受容体と相互作用する能力により、生化学研究におけるプローブまたは阻害剤として使用される可能性があります。
医学: 抗炎症作用や抗菌作用などの潜在的な治療効果について調査されています。
工業: 特定の特性を持つ特殊化学薬品、染料、または材料の開発に利用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology: Potential use as a probe or inhibitor in biochemical studies due to its ability to interact with specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals, dyes, or materials with specific properties.
作用機序
N-{2-[5-メチル-2-(プロパン-2-イル)フェノキシ]エチル}-3,5-ジニトロベンズアミドの作用機序は、その特定の用途によって異なります。生物学的システムでは、酵素や受容体などの分子標的に作用して、特定の経路の阻害または活性化を引き起こす可能性があります。ニトロ基と芳香環は、その結合親和性と特異性に重要な役割を果たしています。
類似化合物の比較
類似化合物
- N-{2-[5-メチル-2-(プロパン-2-イル)フェノキシ]エチル}-3,5-ジニトロベンゼン
- N-{2-[5-メチル-2-(プロパン-2-イル)フェノキシ]エチル}-3,5-ジアミノベンズアミド
- **N-{2-[5-メチル-2-(プロパン-2-イル)フェノキシ]エチル}-3,5-ジクロロベンズアミド
独自性
N-{2-[5-メチル-2-(プロパン-2-イル)フェノキシ]エチル}-3,5-ジニトロベンズアミドは、ニトロ基とアミド結合の両方が存在するため、独特です。これにより、特定の化学的および生物学的特性がもたらされます。
類似化合物との比較
Similar Compounds
- **N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzene
- **N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-diaminobenzamide
- **N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dichlorobenzamide
Uniqueness
N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and an amide linkage, which confer specific chemical and biological properties
特性
分子式 |
C19H21N3O6 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C19H21N3O6/c1-12(2)17-5-4-13(3)8-18(17)28-7-6-20-19(23)14-9-15(21(24)25)11-16(10-14)22(26)27/h4-5,8-12H,6-7H2,1-3H3,(H,20,23) |
InChIキー |
WKIVGOPDRDPWBD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-N-(4-bromophenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11547393.png)

![N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11547402.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11547407.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11547411.png)

![4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11547434.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11547437.png)

![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11547446.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11547453.png)

![propan-2-yl 6-amino-4-(4-bromophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B11547460.png)
![Ethyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11547465.png)
